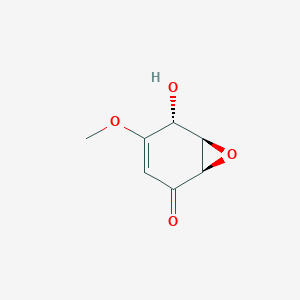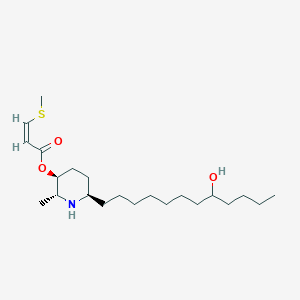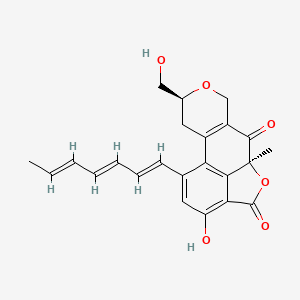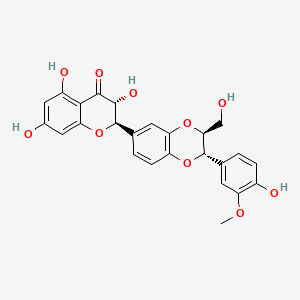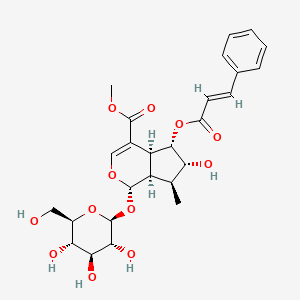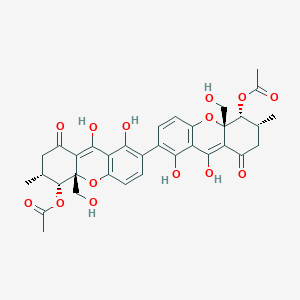
Dicerandrol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicerandrol A is a biaryl that is 5,5',7,7',9,9',10a,10a'-octahydro-6H,6'H-2,2'-bixanthene substituted by acetoxy groups at C-5 and C-5', hydroxy groups at C-1, C-1', C-8 and C-8', hydroxymethyl groups at C-10a and C-10a', methyl groups at C-6 and C-6' and oxo groups at C-9 and C-9' respectively. A dimeric tetrahydroxanthone derivative isolated from Phomopsis longicolla, it exhibits antibacterial and cytotoxic activities. It has a role as a metabolite, an antimicrobial agent and an antineoplastic agent. It is a member of xanthones, a biaryl, an acetate ester, a polyphenol and a primary alcohol.
Scientific Research Applications
Anticancer Properties
Dicerandrol A, along with its variants, has been studied for its potential anticancer properties. In a study by (Gao et al., 2019), Dicerandrol B was found to induce apoptosis in cervical cancer HeLa cells through endoplasmic reticulum stress and mitochondrial damage. This suggests Dicerandrol compounds' potential in cancer therapy, particularly in inducing cell death in cancer cells.
Antibiotic and Cytotoxic Effects
Dicerandrols A, B, and C, isolated from the fungus Phomopsis longicolla, have shown antibiotic and cytotoxic properties (Wagenaar & Clardy, 2001). These compounds exhibit significant activity against harmful microorganisms, indicating their potential use in developing new antibiotic agents.
Antimicrobial Activity
The antimicrobial activity of Dicerandrol C has been demonstrated, particularly against Staphylococcus aureus and Staphylococcus saprophyticus, with significant minimum inhibitory concentrations (Erbert et al., 2012). This suggests the potential of Dicerandrol compounds in treating infections caused by these bacteria.
Anti-Tuberculosis Potential
Metabolites from the endophytic fungus Phomopsis sp. PSU-D15, including Dicerandrol A, have shown moderate in vitro antimycobacterial activity against Mycobacterium tuberculosis (Rukachaisirikul et al., 2008), suggesting a possible role in developing new anti-tuberculosis drugs.
Antimalarial Properties
A new compound, Dicerandrol D, isolated from Chinese mangrove endophytes, displayed favorable bioactivity against malaria (Calcul et al., 2013). This highlights the potential of Dicerandrol compounds in antimalarial drug development.
Bioactivity Against Plant Pathogens
Dicerandrol A has demonstrated high antimicrobial activity against Gram-positive bacteria and yeast, as well as antibacterial effects against Xanthomonas oryzae, a pathogen affecting rice (Lim et al., 2010). This suggests its application in agriculture to combat plant diseases.
properties
Product Name |
Dicerandrol A |
|---|---|
Molecular Formula |
C34H34O14 |
Molecular Weight |
666.6 g/mol |
IUPAC Name |
[(3R,4R,4aR)-7-[(5R,6R,10aR)-5-acetyloxy-1,9-dihydroxy-10a-(hydroxymethyl)-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-8,9-dihydroxy-4a-(hydroxymethyl)-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4-yl] acetate |
InChI |
InChI=1S/C34H34O14/c1-13-9-19(39)25-29(43)23-21(47-33(25,11-35)31(13)45-15(3)37)7-5-17(27(23)41)18-6-8-22-24(28(18)42)30(44)26-20(40)10-14(2)32(46-16(4)38)34(26,12-36)48-22/h5-8,13-14,31-32,35-36,41-44H,9-12H2,1-4H3/t13-,14-,31-,32-,33+,34+/m1/s1 |
InChI Key |
KMPJMYCHERZRLM-FNCICBJWSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)O[C@@]6([C@@H]([C@@H](CC(=O)C6=C5O)C)OC(=O)C)CO)O)O[C@@]2([C@@H]1OC(=O)C)CO)O |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)OC(=O)C)CO)O)OC2(C1OC(=O)C)CO)O |
synonyms |
dicerandrol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



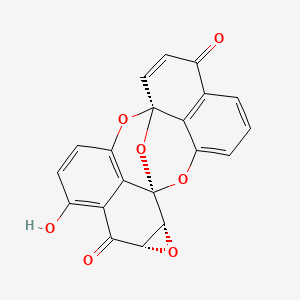
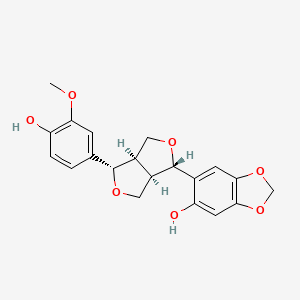
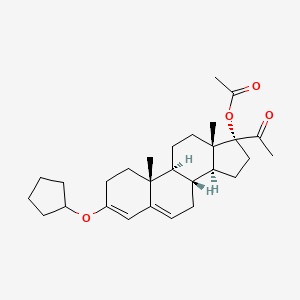

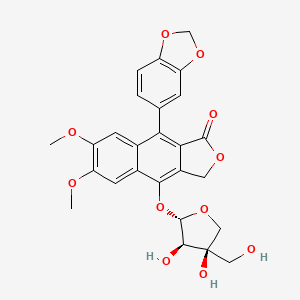
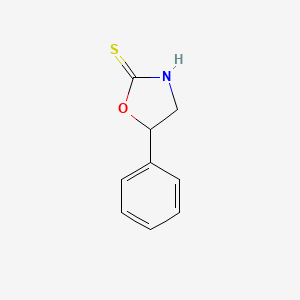
![(E)-3-(3,5-Dimethoxy-4-octoxyphenyl)-1-[4-(3,4-dimethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B1248233.png)
